Methyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a thiazole ring, another common feature in many drugs, which often contributes to their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a piperazine ring can improve solubility and bioavailability .Scientific Research Applications
Antimicrobial and Antifungal Activity
Methyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate and its derivatives exhibit significant antimicrobial and antifungal activities. For instance, specific derivatives have shown high antimicrobial activity against various microorganism strains (Yurttaş et al., 2016), (Reddy et al., 2013), (Menteşe et al., 2013).
Antihelminthic Activity
Some newly synthesized derivatives have shown high efficacy as antihelminthic agents. For example, specific compounds exhibited higher activity against Trichinella spiralis in vitro compared to standard treatments (Mavrova et al., 2006).
Potential in Cancer Treatment
Several derivatives have shown promising results in anticancer evaluations. They were effective against a range of cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer (Turov, 2020).
Synthesis and Characterization for Various Applications
The compound and its derivatives have been synthesized for various applications, including antifungal and antitumor agents (Kumar et al., 1993), (Balaraju et al., 2019).
Pesticidal Activities
Thiazole derivatives of the compound have been synthesized and evaluated for their effectiveness against mosquito larvae and phytopathogenic fungi, showing potential as viable candidates for pest control (Choi et al., 2015).
Structural and Biological Evaluations
Various structural and biological evaluations have been conducted to understand the compound's potential in different medicinal applications (Sanjeevarayappa et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiazole ring, have been found to interact with various biological systems .
Mode of Action
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
It’s worth noting that thiazole-containing compounds can unpredictably alter physiological systems .
Result of Action
Compounds with similar structures have been found to have anti-inflammatory properties .
Properties
IUPAC Name |
methyl N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3S/c1-25-17(24)20-16-19-13(11-26-16)10-15(23)22-8-6-21(7-9-22)14-4-2-12(18)3-5-14/h2-5,11H,6-10H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKCDQDQEVKVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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